2-(9-Fluorenylideneaminooxy)propionic acid
Overview
Description
2-(9-Fluorenylideneaminooxy)propionic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a fluorenylidene group attached to an aminooxy propionic acid moiety. This compound is of interest due to its electron-accepting capabilities and its ability to form charge transfer complexes with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluorenylideneaminooxy)propionic acid typically involves the reaction of fluorenone derivatives with aminooxy acids under specific conditions. One common method includes the reaction of 9-fluorenone with α-(isopropylideneaminooxy)propionic acid in the presence of acetic acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluorenylideneaminooxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Substituted aminooxy propionic acids.
Scientific Research Applications
2-(9-Fluorenylideneaminooxy)propionic acid has several applications in scientific research:
Chemistry: Used as an electron acceptor in the formation of charge transfer complexes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(9-Fluorenylideneaminooxy)propionic acid involves its ability to act as an electron acceptor. This property allows it to stabilize charge transfer complexes with donor molecules. The molecular targets and pathways involved include interactions with aromatic systems through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitro-9-fluorenylideneaminooxy)propionic acid: Known for its strong electron-accepting properties.
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid: Another compound with similar structural features and electron-accepting capabilities.
Uniqueness
2-(9-Fluorenylideneaminooxy)propionic acid is unique due to its specific structural configuration, which allows for versatile applications in forming stable charge transfer complexes. Its ability to interact with various donor molecules makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(fluoren-9-ylideneamino)oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)20-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBFXOGDVXIFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324719 | |
Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-86-4 | |
Record name | 2-[(9H-Fluoren-9-ylidenamino)oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7498-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407594 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC407594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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